(S)-2-(3-methoxyphenyl)piperidine

Medicinal Chemistry Stereochemistry Chiral Resolution

Reproducible CNS drug discovery requires exact chiral intermediates. Generic racemates or regioisomers introduce unpredictable pharmacology. - **Defined stereochemistry**: (S)-enantiomer provides essential 3D configuration for neuroleptic agent synthesis (patent literature). - **Research-ready**: Free base or HCl salt available for enhanced aqueous solubility in vivo. - **Supply security**: Batch-specific purity documentation; immediate shipment globally.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B11723369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-methoxyphenyl)piperidine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2CCCCN2
InChIInChI=1S/C12H17NO/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13-12/h4-6,9,12-13H,2-3,7-8H2,1H3/t12-/m0/s1
InChIKeyZGWPCADYBFMCJT-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(3-Methoxyphenyl)piperidine Procurement Guide


(S)-2-(3-Methoxyphenyl)piperidine, CAS 920588-03-0, is a chiral substituted piperidine featuring a 3-methoxyphenyl group at the 2-position . With a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol , it serves as a versatile building block in medicinal chemistry, particularly for the synthesis of neuroleptic agents [1] and compounds targeting central nervous system disorders. Its (S)-enantiomeric form provides a defined stereochemical handle for structure-activity relationship (SAR) studies and the development of chiral drug candidates .

Single (S)-enantiomer for stereochemical control in SAR studies and chiral intermediate synthesis.

2-position regiochemistry specific for piperidine-based pathway research and patent-derived ligand construction.

Aryl and basic nitrogen handles enable scaffold diversification for CNS target exploration.

Risks of Substituting (S)-2-(3-Methoxyphenyl)piperidine


Generic substitution is inadvisable due to the compound's specific stereochemistry and substitution pattern. The (S)-enantiomer is a distinct chemical entity from its (R)-enantiomer or the racemic mixture (CAS 383128-22-1), which can exhibit different pharmacological profiles . Furthermore, the 2-position of the piperidine ring with the 3-methoxyphenyl group is a critical determinant for its use as an intermediate in synthesizing specific 1,3-disubstituted piperidine neuroleptic agents [1]. Substituting with other regioisomers, such as the 3-(3-methoxyphenyl)piperidine analog (CAS 1336331-80-6), would alter the final compound's structure and potentially its biological activity . Therefore, procurement of the exact specified compound is essential for reproducible research and development.

This Product
Potential Substitute
Risk Summary
(S)-enantiomer
(R)-enantiomer or racemate
Enantiomer-dependent assay response may shift; stereochemical identity directly impacts target engagement interpretation.
2-(3-methoxyphenyl)piperidine
3-(3-methoxyphenyl)piperidine
Regiochemistry determines synthetic pathway fidelity; positional isomer may not serve as intermediate for the same ligand class.

Differentiating (S)-2-(3-Methoxyphenyl)piperidine from Analogs


Stereochemical Purity vs. Racemic Mixture

The (S)-enantiomer (CAS 920588-03-0) is differentiated from the racemic mixture 2-(3-methoxyphenyl)piperidine (CAS 383128-22-1) by its specific optical rotation and chiral purity . The absolute stereochemistry is confirmed by the IUPAC name (2S)-2-(3-methoxyphenyl)piperidine and the isomeric SMILES notation, which specifies the chiral center .

Stereochemical Identity
Specification review
Defined (S) stereocenter vs. racemic mixture of enantiomers.
Supports enantiomer-specific SAR and assay context.
Identity confirmed by IUPAC name and isomeric SMILES.
Medicinal Chemistry Stereochemistry Chiral Resolution

Regiochemistry vs. Positional Isomers

The compound's value is demonstrated by its use as a key intermediate in the synthesis of 1,3-disubstituted piperidine neuroleptic agents, a role for which the positional isomer 3-(3-methoxyphenyl)piperidine would not be a suitable substitute [1]. The 2-position substitution on the piperidine ring is a specific structural requirement for this synthetic pathway.

Regiochemical Utility
Class-level
2-position substitution essential for patented 1,3-disubstituted piperidine synthesis.
Supports intermediate fidelity for pathway-specific ligand research.
Relevance drawn from patent US4593037A; confirm with in-house validation.
Medicinal Chemistry Neuroleptic Agents Structure-Activity Relationship

Advantages of the Hydrochloride Salt

The hydrochloride salt (S)-2-(3-methoxyphenyl)piperidine hydrochloride (CAS 920512-75-0) offers quantifiably different handling and solubility properties compared to the free base . The salt form typically enhances aqueous solubility and provides a stable, crystalline solid with a defined purity profile of 95% as reported by vendors .

Salt Form Properties
Vendor specifications
Hydrochloride salt: reported increased aqueous solubility and stable crystalline solid vs. free base.
May support dissolution and handling in aqueous assay preparations.
Vendor-reported purity 95%; verify lot-specific properties.
Formulation Solubility Chemical Procurement

Research Applications of (S)-2-(3-Methoxyphenyl)piperidine


Synthesis of Chiral Neuroleptic Agents

Utilize (S)-2-(3-methoxyphenyl)piperidine as a key chiral intermediate for the preparation of 1,3-disubstituted piperidine compounds, a class of potential neuroleptic agents as described in patent literature [1]. Its defined (S)-stereochemistry is essential for constructing molecules with the correct three-dimensional configuration for target engagement.

Stereospecific SAR Studies

Employ the (S)-enantiomer in comparative SAR studies against its (R)-enantiomer or the racemic mixture to elucidate the role of chirality in binding affinity, functional activity, and selectivity for various central nervous system targets [2]. This is a critical step in the rational design of safer and more effective drug candidates.

Bioactive Compound Library Preparation

Use the compound as a versatile building block for diversifying compound libraries aimed at discovering new antidepressants or anxiolytics [2]. The piperidine nitrogen and aromatic ring provide multiple sites for further functionalization, enabling the rapid exploration of chemical space around this core scaffold.

Formulation and Solubility with Hydrochloride Salt

Procure the hydrochloride salt form for in vitro and in vivo studies where enhanced aqueous solubility is required . This form ensures consistent dissolution and bioavailability in experimental models, leading to more reliable and reproducible biological data compared to using the free base.

Application
Selection Property
Validation Focus
Piperidine-based ligand synthesis
Stereochemical-control and regiochemistry review
Intermediate fidelity for patented pathway construction
Enantiomer comparative SAR studies
Enantiomer-specific assay context
Enantiomer-dependent target engagement endpoints
CNS scaffold diversification
Functionalizable aryl and amine handles
Analog profiling for early discovery screening
Aqueous solubility-dependent studies
Salt form dissolution profile
Solubility and stability under assay-relevant conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-(3-methoxyphenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.